molecular formula C13H19F3N2 B3023243 N~1~,N~1~-Dipropyl-4-(trifluoromethyl)-1,2-benzenediamine CAS No. 198704-41-5

N~1~,N~1~-Dipropyl-4-(trifluoromethyl)-1,2-benzenediamine

Cat. No.: B3023243
CAS No.: 198704-41-5
M. Wt: 260.3 g/mol
InChI Key: DZHARJOZVHPKNA-UHFFFAOYSA-N
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Description

N~1~,N~1~-Dipropyl-4-(trifluoromethyl)-1,2-benzenediamine is a chemical compound known for its unique structural properties and applications. It is characterized by the presence of dipropyl groups and a trifluoromethyl group attached to a benzenediamine core. This compound is used in various fields, including chemistry, biology, and industry, due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~-Dipropyl-4-(trifluoromethyl)-1,2-benzenediamine typically involves the reaction of 4-(trifluoromethyl)-1,2-benzenediamine with propyl halides under basic conditions. The reaction is carried out in the presence of a suitable base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as recrystallization or column chromatography .

Industrial Production Methods

On an industrial scale, the production of N1,N~1~-Dipropyl-4-(trifluoromethyl)-1,2-benzenediamine involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems allows for efficient large-scale production. The reaction parameters, such as temperature, pressure, and reaction time, are carefully controlled to maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~-Dipropyl-4-(trifluoromethyl)-1,2-benzenediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N~1~,N~1~-Dipropyl-4-(trifluoromethyl)-1,2-benzenediamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1,N~1~-Dipropyl-4-(trifluoromethyl)-1,2-benzenediamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N~1~,N~1~-Dipropyl-4-(trifluoromethyl)-1,3-benzenediamine
  • N~1~,N~1~-Dipropyl-4-(trifluoromethyl)-1,4-benzenediamine
  • N~1~,N~1~-Dipropyl-4-(trifluoromethyl)-2,6-benzenediamine

Uniqueness

N~1~,N~1~-Dipropyl-4-(trifluoromethyl)-1,2-benzenediamine is unique due to the specific positioning of the trifluoromethyl group on the 1,2-benzenediamine core. This positioning influences its chemical reactivity and biological activity, making it distinct from other similar compounds .

Properties

IUPAC Name

1-N,1-N-dipropyl-4-(trifluoromethyl)benzene-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F3N2/c1-3-7-18(8-4-2)12-6-5-10(9-11(12)17)13(14,15)16/h5-6,9H,3-4,7-8,17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHARJOZVHPKNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)C1=C(C=C(C=C1)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F3N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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